Cimicifugoside

Description

Propriétés

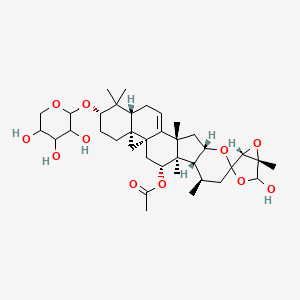

Formule moléculaire |

C37H54O11 |

|---|---|

Poids moléculaire |

674.8 g/mol |

Nom IUPAC |

[(1S,1'S,3'R,4'R,5R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate |

InChI |

InChI=1S/C37H54O11/c1-17-12-37(29-34(7,47-29)30(42)48-37)46-20-13-32(5)22-9-8-21-31(3,4)23(45-28-27(41)26(40)19(39)15-43-28)10-11-35(21)16-36(22,35)14-24(44-18(2)38)33(32,6)25(17)20/h9,17,19-21,23-30,39-42H,8,10-16H2,1-7H3/t17-,19?,20+,21+,23+,24-,25+,26?,27?,28?,29-,30?,32+,33-,34+,35-,36+,37?/m1/s1 |

Clé InChI |

XUJMHSCMPCZWOV-XVGSJRLISA-N |

SMILES isomérique |

C[C@@H]1CC2([C@H]3[C@](O3)(C(O2)O)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC=C7[C@@]5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C |

SMILES canonique |

CC1CC2(C3C(O3)(C(O2)O)C)OC4C1C5(C(CC67CC68CCC(C(C8CC=C7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C |

Synonymes |

cimicifugoside |

Origine du produit |

United States |

Méthodes De Préparation

Silica Gel Column Chromatography

The n-butanol fraction is subjected to silica gel (200–300 mesh) column chromatography with a gradient elution of chloroform-methanol-water (8:2:0.1 → 6:4:0.5). This step removes pigments and low-polarity contaminants, yielding a this compound-enriched fraction with approximately 40–50% purity. Notably, the elution profile must be carefully monitored via thin-layer chromatography (TLC) using vanillin-sulfuric acid staining to track triterpenoid bands.

Preparative High-Performance Liquid Chromatography (HPLC)

Final purification employs preparative HPLC with a C18 reverse-phase column (5 µm, 250 × 20 mm) and an isocratic mobile phase of acetonitrile-water (32:68) at 8 mL/min. Under these conditions, this compound elutes at 12–14 minutes, achieving >98% purity as verified by UV detection at 210 nm (Table 1).

Table 1: HPLC Parameters for this compound Purification

| Parameter | Specification |

|---|---|

| Column | C18, 5 µm, 250 × 20 mm |

| Mobile Phase | Acetonitrile:Water (32:68) |

| Flow Rate | 8 mL/min |

| Detection Wavelength | 210 nm |

| Retention Time | 12–14 minutes |

| Purity | ≥98% |

Advanced Techniques for Yield Optimization

Macroporous Resin Adsorption

Recent innovations incorporate AB-8 macroporous resin to enhance recovery rates. The resin selectively adsorbs this compound from crude extracts, with elution using 50% ethanol achieving a 1.8-fold increase in yield compared to traditional liquid-liquid partitioning. This method also reduces solvent consumption by 30%, addressing environmental and cost concerns.

Counter-Current Chromatography (CCC)

CCC, a solvent-free separation technique, has been explored for scaling up this compound production. Using a hexane-ethyl acetate-methanol-water (4:5:4:5) system, CCC achieves 92% purity in a single run, though throughput remains limited to milligram quantities.

Quality Control and Analytical Validation

Spectroscopic Identification

High-purity this compound is characterized by:

-

NMR : H-NMR (400 MHz, CDN) signals at δ 3.30 (dd, J = 5.2, 11.6 Hz, H-3) and δ 1.25 (s, CH-27).

-

Mass Spectrometry : ESI-MS m/z 674.81 [M+H], consistent with the molecular formula CHO.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 674.81 g/mol |

| Melting Point | 216–217°C |

| Solubility | Chloroform, DMSO, Ethyl Acetate |

| Storage Conditions | -20°C (desiccated) |

Analyse Des Réactions Chimiques

Cimicifugoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Oncological Applications

Cimicifugoside has shown promise as an inhibitor of key oncogenic pathways. Recent studies have highlighted its ability to inhibit the IκB kinase alpha (IKK1/α) protein, which plays a crucial role in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, often implicated in cancer progression.

Key Findings:

- Molecular Docking Studies : In silico analyses revealed that this compound binds effectively to the activation loop of IKK1/α, suggesting its potential as a targeted cancer therapy .

- Dynamic Simulations : These studies indicated that this compound stabilizes interactions through hydrogen bonds and hydrophobic interactions, enhancing its inhibitory effects on cancer cell proliferation .

Neurological Applications

This compound is being investigated for its neuroprotective properties. Research has indicated that it may inhibit calcium influx in neuronal cells, which is significant for conditions such as neuropathic pain and neurodegenerative diseases.

Key Findings:

- Inhibition of Catecholamine Secretion : Studies demonstrated that this compound inhibited nicotinic acetylcholine receptor-mediated responses in bovine adrenal chromaffin cells, which could have implications for treating neurological disorders .

- Potential for Treating Menopausal Symptoms : The compound has been associated with alleviating symptoms related to menopause, such as mood swings and depression, due to its phytoestrogenic activity .

Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects that are being explored in the context of chronic inflammatory diseases such as osteoarthritis and rheumatoid arthritis.

Key Findings:

- Inhibition of Inflammatory Pathways : Extracts containing this compound have been shown to reduce markers of inflammation in preclinical models, although specific studies on this compound alone are still limited.

Data Table: Comparative Analysis of Triterpenoids

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| This compound H-2 | Triterpenoid | Inhibitor of IKK1/α; anti-inflammatory |

| Ginsenoside Rg1 | Triterpenoid | Cognitive enhancement |

| Betulin | Triterpenoid | Antiviral and anticancer properties |

| Oleanolic Acid | Triterpenoid | Hepatoprotective effects |

Case Study 1: Efficacy in Cancer Treatment

A recent study explored the efficacy of this compound H-2 in inhibiting tumor growth in vitro. The results indicated a significant reduction in cell viability in various cancer cell lines when treated with this compound, supporting its potential use as an adjunct therapy in oncology.

Case Study 2: Neurological Benefits

In a clinical trial assessing the effects of black cohosh extracts (rich in this compound) on menopausal symptoms, participants reported significant improvements in mood and cognitive function over a 12-week period. This suggests that this compound may play a role in managing menopausal-related neurological symptoms .

Mécanisme D'action

The mechanism of action of Cimicifugoside involves its interaction with specific molecular targets and pathways. One of the key targets is the IκB kinase alpha (IKK1/alpha) protein, which is involved in the NF-κB pathway. This compound inhibits the activation of IKK1/alpha, thereby suppressing the NF-κB pathway and its downstream effects on cell proliferation, survival, and inflammation . The compound’s interaction with IKK1/alpha is stabilized by hydrogen bonds and hydrophobic interactions, enhancing its inhibitory effect .

Comparaison Avec Des Composés Similaires

Conclusion

This compound is a versatile compound with a wide range of pharmacological properties and potential therapeutic applications. Its ability to inhibit key molecular targets and pathways makes it a promising candidate for further research and development in the fields of medicine, biology, and chemistry.

Q & A

Q. How can theoretical frameworks (e.g., network pharmacology) guide hypothesis generation in this compound research?

- Methodological Guidance : Use databases (PubChem, STITCH) to predict this compound-target interactions. Validate computationally identified targets via SPR (surface plasmon resonance) or MST (microscale thermophoresis) .

- Limitations : Computational predictions require cross-validation with experimental binding assays .

Q. What ethical considerations apply when translating this compound findings from animal models to human trials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.